molecular formula C12H18N2S B13604653 1-(2-(Methylthio)benzyl)piperazine CAS No. 55212-33-4

1-(2-(Methylthio)benzyl)piperazine

Cat. No.: B13604653
CAS No.: 55212-33-4
M. Wt: 222.35 g/mol
InChI Key: VMELBBDZRYZILQ-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)benzyl)piperazine is an organic compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a benzyl group that has a methylthio substituent at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)benzyl)piperazine typically involves the reaction of 2-(methylthio)benzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)benzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Methylthio)benzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)benzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)phenyl)piperazine
  • 1-(2-(Ethylthio)benzyl)piperazine
  • 1-(2-(Methylthio)benzyl)imidazole

Comparison: 1-(2-(Methylthio)benzyl)piperazine is unique due to the presence of both the piperazine ring and the methylthio-substituted benzyl group. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the methylthio group can enhance lipophilicity and membrane permeability, potentially improving the compound’s bioavailability and efficacy .

Properties

CAS No.

55212-33-4

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-[(2-methylsulfanylphenyl)methyl]piperazine

InChI

InChI=1S/C12H18N2S/c1-15-12-5-3-2-4-11(12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3

InChI Key

VMELBBDZRYZILQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CN2CCNCC2

Origin of Product

United States

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